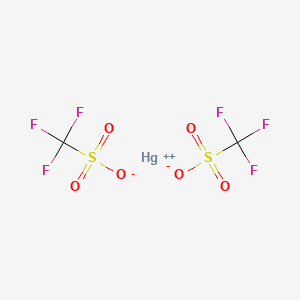

Mercury(II) trifluoromethanesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

mercury(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Hg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVYMDMPLCOQPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6HgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379476 | |

| Record name | Mercury(II) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49540-00-3 | |

| Record name | Mercury(II) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Mercury(II) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate or Hg(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a wide array of organic transformations. Its high reactivity and unique catalytic properties make it an invaluable tool in the synthesis of complex organic molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, aimed at providing researchers with the fundamental knowledge to handle and utilize this important reagent effectively and safely.

Physicochemical Properties

This compound is a white, crystalline, and hygroscopic solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂F₆HgO₆S₂ |

| Molar Mass | 498.73 g/mol |

| Melting Point | >350 °C[1][2] |

| Solubility | Soluble in water and acetonitrile; fairly soluble in nitromethane and dichloromethane; insoluble in hexane, ether, and toluene.[1][2] |

| Appearance | White crystalline powder |

| Sensitivity | Moisture sensitive |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of mercury(II) oxide with trifluoromethanesulfonic acid. This acid-base reaction yields the salt and water as the sole byproduct.

Experimental Protocol

Materials:

-

Yellow mercury(II) oxide (HgO)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous hexane

Procedure:

-

Reaction Setup: In a fume hood, a dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of yellow mercury(II) oxide in anhydrous dichloromethane.

-

Addition of Triflic Acid: While stirring the suspension under a nitrogen atmosphere, a stoichiometric amount of trifluoromethanesulfonic acid is added dropwise via a dropping funnel. An exothermic reaction will be observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the yellow mercury(II) oxide has completely reacted, resulting in a clear or slightly cloudy solution.

-

Isolation and Purification: The solvent is removed under reduced pressure to yield the crude this compound as a white solid. The crude product is then washed with anhydrous hexane to remove any residual triflic acid.

-

Drying: The purified solid is dried under high vacuum to afford pure, anhydrous this compound. The product should be stored in a desiccator or glovebox due to its hygroscopic nature.

Stoichiometry:

HgO + 2 TfOH → Hg(OTf)₂ + H₂O

Safety Precautions: Mercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Avoid inhalation of dust and contact with skin and eyes. Dispose of all mercury-containing waste according to institutional and environmental regulations.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound. The presence of three NMR-active nuclei, ¹⁹⁹Hg, ¹³C, and ¹⁹F, provides detailed information about the structure and bonding in the molecule.

-

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus is a spin-1/2 nucleus with a natural abundance of 16.87%, making it suitable for NMR studies. It exhibits a very wide chemical shift range, and its chemical shift is highly sensitive to the coordination environment of the mercury center.[3] For this compound, a sharp singlet is expected in the proton-decoupled ¹⁹⁹Hg NMR spectrum.

-

¹³C NMR: The ¹³C NMR spectrum will show a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple and effective method to confirm the presence of the triflate anion. A sharp singlet is typically observed around -79 ppm relative to CFCl₃ for the triflate anion.[4]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹⁹⁹Hg | Compound-specific | Singlet |

| ¹³C | ~118 (quartet, ¹J(C,F) ≈ 320 Hz) | Quartet |

| ¹⁹F | ~ -79 | Singlet |

Table 2: Expected NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic vibrational modes of the trifluoromethanesulfonate anion. The strong absorptions associated with the S-O and C-F bonds are particularly diagnostic.

| Wavenumber (cm⁻¹) | Assignment |

| ~1350-1250 | Asymmetric SO₃ stretching |

| ~1225-1150 | Asymmetric CF₃ stretching |

| ~1030 | Symmetric SO₃ stretching |

| ~760 | C-S stretching |

Table 3: Characteristic IR Absorption Bands for the Trifluoromethanesulfonate Anion

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for the analysis of this ionic compound. The mass spectrum is expected to show peaks corresponding to the intact cation [Hg(OTf)]⁺ and other fragments resulting from the loss of triflate anions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow

Conclusion

This technical guide has outlined the synthesis and detailed characterization of this compound. The provided experimental protocol and summary of expected analytical data will be a valuable resource for researchers utilizing this important Lewis acid catalyst. Adherence to strict safety protocols is paramount when working with this and other mercury-containing compounds.

References

In-Depth Technical Guide to the Physical Properties of Mercury(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate or Hg(OTf)₂, is a powerful Lewis acid catalyst employed in a variety of organic transformations. Its high reactivity and unique catalytic properties make it a valuable tool in the synthesis of complex molecules, including intermediates for drug development. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an examination of its role in a key catalytic cycle. Due to the compound's high toxicity, all handling and experimentation must be conducted with extreme caution and appropriate safety measures in place.

Core Physical and Chemical Properties

This compound is a white, crystalline, and hygroscopic powder.[1] It is sensitive to moisture and should be stored in a dry environment.[1] The compound is soluble in water and acetonitrile, fairly soluble in nitromethane and dichloromethane, and insoluble in non-polar solvents such as hexane, ether, and toluene.[1][2]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₂F₆HgO₆S₂ | [3][4][5] |

| Molecular Weight | 498.73 g/mol | [3][4][6] |

| Melting Point | >350 °C (decomposes) | [1][6][7] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in H₂O, CH₃CN; Fairly soluble in CH₃NO₂, CH₂Cl₂; Insoluble in hexane, ether, toluene. | [1][2] |

| Sensitivity | Moisture sensitive, hygroscopic | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of this compound. Crucially, due to the extreme toxicity of mercury compounds, all procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste must be disposed of as hazardous material according to institutional guidelines.

Determination of Melting Point

The high melting point of this compound, which is accompanied by decomposition, requires a specific approach for its determination.

Methodology:

-

Sample Preparation: A small amount of finely ground, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed under vacuum to prevent decomposition due to atmospheric moisture at high temperatures.

-

Instrumentation: A digital melting point apparatus with a high-temperature range is used. The apparatus should be calibrated with appropriate high-melting-point standards.

-

Measurement: The sealed capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to approximately 300 °C, and then the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the substance begins to darken and decompose is recorded as the decomposition point, which is noted as the melting point for this compound.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through standardized dissolution tests.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, acetonitrile, dichloromethane, hexane).

-

Procedure: To a series of small, sealed vials, a pre-weighed amount of this compound (e.g., 10 mg) is added. A measured volume of the selected solvent (e.g., 1 mL) is then added to each vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Classification: The samples are visually inspected for the presence of undissolved solid. The solubility is then classified as:

-

Soluble: No undissolved solid is visible.

-

Fairly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Catalytic Activity: Alkyne Hydration

This compound is a highly effective catalyst for the hydration of alkynes to produce ketones, a fundamental transformation in organic synthesis.[8] The reaction proceeds through an electrophilic addition mechanism.

Experimental Workflow for Catalyzed Alkyne Hydration

Caption: A generalized experimental workflow for the this compound-catalyzed hydration of an alkyne.

Signaling Pathway: Catalytic Cycle of Alkyne Hydration

The catalytic cycle for the mercury(II)-catalyzed hydration of alkynes involves the activation of the alkyne by the mercury(II) species, followed by nucleophilic attack by water and subsequent tautomerization.

Caption: The catalytic cycle for the hydration of an alkyne mediated by this compound.[9][10][11][12]

Spectral Data

Spectroscopic data is essential for the characterization of this compound.

-

¹⁹⁹Hg NMR Spectroscopy: The ¹⁹⁹Hg nucleus is NMR active (spin = 1/2) and provides a wide chemical shift range, making it a sensitive probe of the coordination environment of the mercury center.[13][14][15] For this compound, the chemical shift is expected to be in the region characteristic of Hg(II) salts.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the strong absorptions of the trifluoromethanesulfonate anion. Key vibrational modes include the S-O and C-F stretching frequencies.

-

Mass Spectrometry: While challenging due to the ionic nature of the salt, mass spectrometry can provide information on the molecular weight and fragmentation patterns. Techniques such as electrospray ionization (ESI) may be suitable for this compound.

Conclusion

This compound is a highly effective Lewis acid catalyst with well-defined, albeit hazardous, physical properties. This guide provides a foundational understanding of its characteristics and the experimental approaches for their determination. The provided workflow and catalytic cycle diagrams offer a visual representation of its application in organic synthesis. It is imperative that all work with this compound is conducted with the utmost attention to safety due to its high toxicity. Further research into its catalytic applications continues to be an active area, promising new synthetic methodologies for the pharmaceutical and chemical industries.

References

- 1. This compound CAS#: 49540-00-3 [amp.chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Mercury(2+);trifluoromethanesulfonate | 49540-00-3 | FM106297 [biosynth.com]

- 4. This compound | C2F6HgO6S2 | CID 2775250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. 三氟甲烷磺酸汞 ≥95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 49540-00-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

- 13. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 14. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Solubility of Mercury(II) Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercury(II) trifluoromethanesulfonate, a versatile and reactive compound often utilized as a catalyst in organic synthesis. Understanding its solubility in various organic solvents is critical for its effective application in reaction chemistry, particularly in designing homogeneous reaction systems and subsequent product purification processes. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and visualizes the workflow for this procedure.

Quantitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility |

| Acetonitrile | CH₃CN | Soluble[1][2] |

| Nitromethane | CH₃NO₂ | Fairly Soluble[1][2] |

| Dichloromethane | CH₂Cl₂ | Fairly Soluble[1][2] |

| Hexane | C₆H₁₄ | Insoluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2] |

| Toluene | C₇H₈ | Insoluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts in organic media.

Objective: To determine the saturation concentration of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (Hg(OTf)₂)

-

Anhydrous organic solvent of interest (e.g., acetonitrile)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Inert gas (e.g., Argon or Nitrogen)

-

Glassware (e.g., vials with screw caps, beakers)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial under an inert atmosphere. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate.

-

Allow the mixture to equilibrate for a significant period (e.g., 24-48 hours) at a constant, recorded temperature. Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe to maintain the temperature.

-

Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the exact volume.

-

Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried residue of this compound.

-

The mass of the dissolved salt can be determined by subtracting the initial weight of the empty flask.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved salt and the volume of the collected supernatant.

-

Safety Precautions: this compound is a toxic and corrosive substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

Unveiling the Coordination Sphere of Mercury(II) Trifluoromethanesulfonate through ¹⁹⁹Hg NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, serves as a versatile and highly reactive mercury(II) source in inorganic and organometallic synthesis, owing to the weakly coordinating nature of the trifluoromethanesulfonate (triflate) anion. Understanding its behavior in solution, particularly its coordination environment, is paramount for controlling reaction outcomes and elucidating mechanistic pathways. ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for this purpose. The ¹⁹⁹Hg nucleus, with a spin of I = 1/2 and a natural abundance of approximately 17%, provides a wide chemical shift range exceeding 3000 ppm, making it exquisitely sensitive to subtle changes in the electronic environment and coordination geometry of the mercury center.[1][2] This technical guide provides an in-depth exploration of the ¹⁹⁹Hg NMR spectroscopy of this compound, summarizing key data, detailing experimental protocols, and visualizing fundamental concepts.

The Influence of the Solvent on the ¹⁹⁹Hg Chemical Shift

The triflate anion is considered weakly coordinating, meaning that in solution, solvent molecules readily displace it from the primary coordination sphere of the mercury(II) ion. This results in the formation of solvent-mercury complexes, and the observed ¹⁹⁹Hg chemical shift is consequently highly dependent on the nature of the solvent. While specific ¹⁹⁹Hg NMR data for this compound across a wide range of solvents is not extensively documented in a single source, the principles of mercury(II) solvation chemistry can be inferred from studies on similar salts with weakly coordinating anions, such as perchlorate.[3][4][5]

The ¹⁹⁹Hg chemical shift is known to be significantly influenced by the coordination number and the donor properties of the solvent.[4] Generally, an increase in the coordination number and the electron-donating ability of the solvent molecules leads to a shielding effect, resulting in a more upfield (less negative) chemical shift. For instance, the solvation of the mercury(II) ion in various solvents has been shown to produce a range of chemical shifts spanning over 1200 ppm, correlating with the coordination number changing from tetrahedral to octahedral.[4]

Due to the lack of specific literature values for Hg(OTf)₂ in various organic solvents, a comprehensive data table cannot be presented at this time. However, it is anticipated that solvents with stronger donor properties (e.g., dimethyl sulfoxide, N,N-dimethylformamide) would result in significantly different ¹⁹⁹Hg chemical shifts compared to less coordinating solvents (e.g., nitromethane, dichloromethane).

Experimental Protocol for ¹⁹⁹Hg NMR Spectroscopy

Acquiring high-quality ¹⁹⁹Hg NMR spectra requires careful consideration of several experimental parameters, primarily due to the low gyromagnetic ratio and potentially long relaxation times of the ¹⁹⁹Hg nucleus. The following provides a general protocol that can be adapted for the analysis of this compound solutions.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that is compatible with this compound and the intended application. Ensure the solvent is of high purity and dry, as water can compete for coordination to the mercury center.

-

Concentration: Prepare a solution of this compound with a concentration typically in the range of 0.05 M to 0.2 M. Higher concentrations can improve the signal-to-noise ratio but may also lead to changes in speciation.

-

Reference Standard: An external reference is typically used for ¹⁹⁹Hg NMR. While dimethylmercury (Hg(CH₃)₂) was the historical standard (δ = 0 ppm), its extreme toxicity has led to the adoption of safer alternatives.[3] A common secondary standard is a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M HClO₄, which has a chemical shift of -2250 ppm relative to dimethylmercury.[1][5] The external reference is typically placed in a sealed capillary within the NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

Probe Tuning: Tune the NMR probe to the ¹⁹⁹Hg frequency (e.g., approximately 89.1 MHz on an 11.74 T spectrometer).[1]

-

Pulse Width Calibration: Determine the 90° pulse width for ¹⁹⁹Hg. This is crucial for quantitative measurements and for setting up more complex experiments.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 200-300 kHz) is often necessary to encompass the broad range of possible ¹⁹⁹Hg chemical shifts.

-

Acquisition Time: An acquisition time of 0.2 to 0.5 seconds is a reasonable starting point.

-

Relaxation Delay (d1): The spin-lattice relaxation time (T₁) for ¹⁹⁹Hg can be long. A relaxation delay of 1 to 5 times the expected T₁ is recommended for quantitative results. For initial screening, a shorter delay may be used to increase the number of scans in a given time.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. It can range from several hundred to many thousands.

-

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio by collapsing any potential proton-mercury couplings.

Visualizing the Coordination Environment and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the solvent-dependent coordination of the mercury(II) ion and a typical experimental workflow for ¹⁹⁹Hg NMR.

Caption: Solvent Influence on Hg(II) Coordination and ¹⁹⁹Hg NMR Shift.

Caption: Experimental Workflow for ¹⁹⁹Hg NMR Spectroscopy.

Conclusion

¹⁹⁹Hg NMR spectroscopy offers a sensitive and direct probe into the coordination chemistry of this compound in solution. The pronounced dependence of the ¹⁹⁹Hg chemical shift on the solvent environment underscores the lability of the triflate anion and the importance of solvent interactions in dictating the mercury(II) speciation. While a comprehensive database of ¹⁹⁹Hg NMR data for Hg(OTf)₂ in various solvents is currently lacking in the literature, the established principles of mercury NMR and the provided experimental guidelines offer a solid foundation for researchers to explore the rich and complex solution behavior of this important mercury(II) salt. Further systematic studies in this area would be invaluable to the fields of inorganic synthesis, catalysis, and drug development.

References

- 1. NMR Periodic Table: Mercury NMR [imserc.northwestern.edu]

- 2. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 3. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The solvation of the mercury(II) ion-a 199Hg NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Unveiling the Structural Landscape of Mercury(II) Trifluoromethanesulfonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(II) trifluoromethanesulfonate, a potent Lewis acid, is a valuable reagent in synthetic chemistry, particularly in the construction of complex organic molecules. Despite its widespread use, a comprehensive, publicly available single-crystal X-ray diffraction analysis of this fundamental compound is not readily found in the scientific literature. This guide provides a detailed summary of its known chemical and physical properties, proposes a likely coordination environment for the mercury(II) ion based on established principles of inorganic chemistry, and offers a conceptual model of its structure.

Introduction

This compound, also known as mercuric triflate or Hg(OTf)₂, is a white, crystalline solid that has garnered significant attention as a catalyst in a variety of organic transformations. Its high electrophilicity and the non-coordinating nature of the trifluoromethanesulfonate (triflate) anion make it a powerful tool for activating unsaturated bonds. Understanding its structural characteristics is paramount for elucidating reaction mechanisms and designing novel synthetic methodologies. While a definitive crystal structure remains elusive in public databases, this document collates available data and provides a chemically reasoned projection of its solid-state architecture.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value |

| Chemical Formula | C₂F₆HgO₆S₂ |

| Molecular Weight | 498.73 g/mol |

| Appearance | White to beige powder or crystals |

| Melting Point | >350 °C |

| Solubility | Soluble in water and acetonitrile. Fairly soluble in nitromethane and dichloromethane. Insoluble in hexane, ether, and toluene.[1][2][3][4] |

| Synonyms | Mercuric triflate, Mercury(II) triflate, Hg(OTf)₂ |

Experimental Protocols: General Synthesis

While a specific protocol for the generation of single crystals for diffraction is not available, a general synthesis of this compound involves the reaction of mercury(II) oxide with trifluoromethanesulfonic acid.

Reaction: HgO + 2 CF₃SO₃H → Hg(CF₃SO₃)₂ + H₂O

Procedure:

-

In a well-ventilated fume hood, a stoichiometric amount of yellow mercury(II) oxide is cautiously added in portions to trifluoromethanesulfonic acid, typically in an inert solvent like dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature until the mercury(II) oxide is completely consumed, resulting in a clear solution.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

Recrystallization from a suitable solvent system, such as a mixture of acetonitrile and dichloromethane, can be employed for purification.

Note: This is a generalized procedure. Specific reaction conditions may vary, and appropriate safety precautions for handling highly toxic mercury compounds must be followed.

Proposed Crystal Structure and Coordination Environment

In the absence of a published crystal structure, the coordination environment of the mercury(II) ion in the solid state can be inferred from the known coordination chemistry of Hg²⁺ and the behavior of the triflate anion. The Hg²⁺ ion, with its d¹⁰ electron configuration, does not have a ligand field stabilization preference and can adopt a variety of coordination geometries, most commonly linear, tetrahedral, or octahedral.[5] The triflate anion is generally considered a weakly coordinating anion; however, it can coordinate to metal centers, particularly those with high charge density.

Given the high positive charge of the Hg²⁺ ion, it is plausible that in the solid state, the oxygen atoms of the triflate anions coordinate to the mercury center, leading to an extended lattice structure. An octahedral coordination geometry is a common and stable arrangement for many metal salts in the solid state. In such a scenario, each mercury(II) ion would be coordinated to six oxygen atoms from neighboring triflate anions, forming a three-dimensional network.

Visualization of the Proposed Coordination

The following diagram illustrates a hypothetical octahedral coordination environment for the mercury(II) ion in solid this compound. This model serves as a conceptual representation to aid in the visualization of the potential solid-state structure.

Caption: A conceptual diagram of the proposed octahedral coordination of the Hg(II) ion.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, this guide provides a comprehensive overview of its known properties and a chemically sound model of its likely solid-state structure. The proposed octahedral coordination geometry, with bridging triflate anions, offers a valuable working hypothesis for understanding the reactivity and catalytic behavior of this important reagent. Further research, particularly single-crystal X-ray diffraction studies, is necessary to confirm and refine this structural model. Such studies would provide invaluable insights for the rational design of new catalysts and synthetic transformations.

References

In-depth Technical Guide: Thermal Stability of Mercury(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of mercury(II) trifluoromethanesulfonate (Hg(OTf)₂), a versatile reagent in organic synthesis. This document summarizes available quantitative data, details experimental protocols, and presents a visual representation of the thermal decomposition pathway of a related solvated complex.

Core Data Presentation

The thermal decomposition of hexakis(pyridine)this compound was investigated by Åkesson, Sandström, Stålhandske, and Persson in 1991. Their thermogravimetric analysis revealed a stepwise decomposition process involving the loss of coordinated pyridine molecules in pairs.

Table 1: Thermogravimetric Analysis Data for --INVALID-LINK--₂

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Lost Species |

| 1 | 100 - 180 | 16.3 | 16.5 | 2 C₅H₅N |

| 2 | 180 - 260 | 16.3 | 16.0 | 2 C₅H₅N |

| 3 | 260 - 350 | 16.3 | 16.5 | 2 C₅H₅N |

Data extracted from Åkesson et al. (1991).

Experimental Protocols

Synthesis of Anhydrous this compound

A reliable method for the preparation of anhydrous this compound involves the reaction of mercury(II) oxide with trifluoromethanesulfonic anhydride.

Materials:

-

Mercury(II) oxide (HgO)

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., cannula or filter funnel)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, suspend mercury(II) oxide in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic anhydride to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the red mercury(II) oxide has completely reacted, resulting in a colorless solution or a white precipitate of the product.

-

If a precipitate forms, collect the solid by filtration under an inert atmosphere. If the product is in solution, remove the solvent under reduced pressure.

-

Wash the resulting white solid with anhydrous dichloromethane and dry under vacuum to yield anhydrous this compound.

Thermogravimetric Analysis (TGA) of Hg(NC₅H₅)₆₂

The following is a general protocol for thermogravimetric analysis, based on the study of --INVALID-LINK--₂.

Instrumentation:

-

Thermogravimetric analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of --INVALID-LINK--₂ into an appropriate sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss for each decomposition step.

Mandatory Visualization

The stepwise thermal decomposition of hexakis(pyridine)this compound, as determined by thermogravimetric analysis, can be visualized as a sequential loss of pyridine ligands.

Caption: Stepwise decomposition of --INVALID-LINK--₂.

References

Mercury(II) Trifluoromethanesulfonate-Mediated Electrophilic Cyclization: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, in electrophilic cyclization reactions. This powerful reagent has proven to be a highly effective tool for the synthesis of a wide variety of heterocyclic compounds, which are key structural motifs in many pharmaceutical agents and natural products. This document will detail the underlying mechanistic principles, provide practical experimental protocols, and present quantitative data to facilitate the application of this methodology in a research and development setting.

Core Mechanism of Action

The high electrophilicity of the mercury(II) cation, enhanced by the trifluoromethanesulfonate counterion, is the driving force behind its efficacy in activating carbon-carbon multiple bonds towards nucleophilic attack. The general mechanism proceeds through the formation of a key intermediate, the mercurinium ion.

The reaction is initiated by the coordination of the mercury(II) species to the π-system of an alkene or alkyne. This interaction leads to the formation of a bridged mercurinium ion. This three-membered ring intermediate is highly strained and electrophilic, priming it for attack by an intramolecular nucleophile. The subsequent nucleophilic attack occurs in a stereospecific anti-fashion, leading to the formation of a new carbon-nucleophile bond and a carbon-mercury bond. The resulting organomercury intermediate is typically reduced in a subsequent step, often using sodium borohydride, to yield the final cyclized product.

The trifluoromethanesulfonate (triflate, OTf) counterion plays a crucial role in this process. As a highly electron-withdrawing and non-coordinating anion, it significantly enhances the Lewis acidity and electrophilicity of the mercury(II) center, thereby facilitating the initial activation of the unsaturated system.

Figure 1: Generalized workflow of Hg(OTf)₂-mediated electrophilic cyclization.

Quantitative Analysis of Representative Reactions

The following tables summarize quantitative data from key studies, showcasing the efficiency and stereoselectivity of this compound in electrophilic cyclization.

| Entry | Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | (Z)-4-hexen-1-ol | Hydroxyl | 2-methyl-5-ethyltetrahydrofuran | 85 | 95:5 (cis:trans) | |

| 2 | (E)-4-hexen-1-ol | Hydroxyl | 2-methyl-5-ethyltetrahydrofuran | 82 | 10:90 (cis:trans) | |

| 3 | 1-phenyl-4-penten-1-ol | Hydroxyl | 2-(1-phenylethyl)tetrahydrofuran | 90 | >99:1 (cis:trans) | |

| 4 | N-allyl-2-aminobenzamide | Amide | 3-methyl-3,4-dihydro-1H-quinazolin-2-one | 78 | - |

Table 1: Yields and diastereoselectivity in the cyclization of unsaturated alcohols and amides.

Detailed Experimental Protocols

The following are representative experimental procedures for conducting a this compound-mediated electrophilic cyclization.

General Procedure for the Cyclization of an Unsaturated Alcohol

To a solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added this compound (1.1 mmol). The reaction mixture is stirred at this temperature for 1-3 hours, during which time the reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude organomercury intermediate is then dissolved in a 1:1 mixture of tetrahydrofuran and water (10 mL). Sodium borohydride (2.0 mmol) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature. The reaction is quenched by the addition of brine (10 mL) and the product is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Figure 2: Experimental workflow for the cyclization of an unsaturated alcohol.

Mechanistic Nuances and Stereochemical Control

The stereochemical outcome of the cyclization is a direct consequence of the anti-addition of the nucleophile to the mercurinium ion. The geometry of the starting alkene plays a critical role in determining the relative stereochemistry of the newly formed stereocenters in the cyclized product. As illustrated in Table 1, (Z)-alkenes typically lead to the cis-disubstituted product, while (E)-alkenes favor the formation of the trans-disubstituted product. This high degree of stereocontrol is a significant advantage of this methodology.

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common and favored pathways. The nature of the nucleophile and the substitution pattern of the unsaturated chain can also influence the regiochemical outcome.

Figure 3: Logical relationship between alkene geometry and product stereochemistry.

Conclusion

This compound is a highly effective and versatile reagent for mediating electrophilic cyclization reactions. Its strong Lewis acidity and the formation of a key mercurinium ion intermediate enable the efficient synthesis of a wide range of heterocyclic structures. The reaction proceeds with a high degree of stereocontrol, which is dictated by the geometry of the starting alkene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers looking to employ this powerful synthetic tool in their work. While the toxicity of mercury compounds necessitates careful handling and waste disposal, the synthetic advantages offered by this methodology often outweigh these concerns in the context of complex molecule synthesis.

An In-Depth Technical Guide to the Lewis Acidity of Mercury(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, stands out as a highly potent and versatile Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity in a wide array of chemical transformations stems from the strong electrophilic nature of the mercury(II) center, further enhanced by the presence of two electron-withdrawing trifluoromethanesulfonate (triflate) groups. This guide provides a comprehensive overview of the Lewis acidity of Hg(OTf)₂, its application in catalysis, detailed experimental protocols for key reactions, and mechanistic insights into its function.

Understanding the Lewis Acidity of Hg(OTf)₂

Lewis acidity, in essence, is the ability of a chemical species to accept an electron pair. For metal salts like Hg(OTf)₂, this property is crucial for activating substrates in catalytic cycles. While Hg(OTf)₂ is widely recognized as a powerful Lewis acid, a specific quantitative value on common scales like the Gutmann-Beckett Acceptor Number (AN) is not readily found in the surveyed literature. The Gutmann-Beckett method is a standard experimental procedure used to assess Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[1][2][3] The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct.[1][2]

Despite the absence of a specific AN value for Hg(OTf)₂, its strong Lewis acidic character is unequivocally demonstrated through its exceptional catalytic performance in numerous reactions, often at very low catalyst loadings and under mild conditions.[4][5] The triflate counter-ions are key to this high reactivity, as they are very poor nucleophiles and excellent leaving groups, thus leaving the mercury center highly electron-deficient and available for coordination with substrates.

Applications in Catalysis: A Quantitative Overview

The Lewis acidity of Hg(OTf)₂ enables the activation of a variety of functional groups, most notably alkynes and allenes, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The following tables summarize the performance of Hg(OTf)₂ in several key transformations, showcasing its efficiency.

Table 1: Hg(OTf)₂-Catalyzed Synthesis of Coumaran-3-ones and Indolin-3-ones

This reaction proceeds via an enolate umpolung strategy, where the Hg(OTf)₂ catalyst activates an alkyne for nucleophilic attack by an N-oxide.[6]

| Substrate (Alkynylphenol/aniline) | N-Oxide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 2-(Phenylethynyl)phenol | 2-Cl-Pyridine N-Oxide | 5 | DCE | 1 | 92 | [6] |

| 4-Methyl-2-(phenylethynyl)phenol | 2-Cl-Pyridine N-Oxide | 5 | DCE | 1 | 88 | [6] |

| 4-Methoxy-2-(phenylethynyl)phenol | 2-Cl-Pyridine N-Oxide | 5 | DCE | 1 | 85 | [6] |

| N-Tosyl-2-(phenylethynyl)aniline | 2-Cl-Pyridine N-Oxide | 5 | DCE | 2 | 85 | [6] |

| 4-Methyl-N-tosyl-2-(phenylethynyl)aniline | 2-Cl-Pyridine N-Oxide | 5 | DCE | 2 | 82 | [6] |

DCE = 1,2-dichloroethane

Table 2: Hg(OTf)₂-Catalyzed Cycloisomerization of Allenynes

Hg(OTf)₂ is an effective catalyst for the cycloisomerization of 1,6-allenynes to form allenenes, which are valuable synthetic intermediates.[7][8]

| Substrate (Allenyne) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| N-(But-2-en-1-yl)-N-tosyl-4-phenylbut-2,3-dien-1-amine | 10 | CH₃CN | 1 | 70 | [7][8] |

| N-(But-2-en-1-yl)-N-tosyl-4-methylpent-2,3-dien-1-amine | 10 | CH₃CN | 1 | 75 | [7][8] |

| Diethyl 2-(but-2-en-1-yl)-2-(4-phenylbuta-2,3-dien-1-yl)malonate | 10 | CH₃CN | 1 | 85 | [7][8] |

Table 3: Hg(OTf)₂-Catalyzed Hydration of Alkynes

The hydration of alkynes is a fundamental transformation in organic synthesis, and Hg(OTf)₂ catalyzes this reaction with high efficiency and regioselectivity, particularly for hydroxy-substituted internal alkynes.[4][5]

| Substrate (Alkyne) | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |

| 1-Phenyl-1-dodecyne | 0.1 | CH₃NO₂/H₂O | 20 min | 98 | [4][5] |

| Dodec-6-yn-1-ol | 0.1 | CH₃NO₂/H₂O | < 5 min | 99 | [4][5] |

| 1-Phenylhept-1-yn-6-ol | 0.1 | CH₃NO₂/H₂O | < 5 min | 99 | [4][5] |

Key Experimental Protocols

The following sections provide detailed methodologies for representative reactions catalyzed by Hg(OTf)₂.

Protocol 1: Synthesis of 2-Phenylcoumaran-3-one

This protocol is adapted from the Hg(OTf)₂-catalyzed enolate umpolung reaction.[6]

Materials:

-

2-(Phenylethynyl)phenol

-

2-Cl-Pyridine N-Oxide

-

This compound (Hg(OTf)₂)

-

1,2-Dichloroethane (DCE), anhydrous

-

Schlenk tube

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(phenylethynyl)phenol (0.2 mmol, 1.0 equiv.).

-

Add 2-Cl-pyridine N-oxide (0.24 mmol, 1.2 equiv.) and Hg(OTf)₂ (0.01 mmol, 5 mol%).

-

Add anhydrous DCE (2.0 mL) via syringe.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenylcoumaran-3-one.

Protocol 2: Cycloisomerization of an Allenyne

This protocol is based on the Hg(OTf)₂-catalyzed cycloisomerization of allenynes to allenenes.[7][8]

Materials:

-

N-(But-2-en-1-yl)-N-tosyl-4-phenylbut-2,3-dien-1-amine

-

This compound (Hg(OTf)₂) solution in acetonitrile (0.04 M)

-

Acetonitrile (CH₃CN), anhydrous

-

Flame-dried Schlenk flask

Procedure:

-

To a flame-dried 10 mL Schlenk flask under an inert atmosphere, add the Hg(OTf)₂ solution in CH₃CN (1.0 mL, 0.04 mmol, 10 mol%).

-

Slowly add a solution of the allenyne substrate (0.4 mmol) in anhydrous CH₃CN (1.0 mL) to the catalyst solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Protocol 3: Hydration of an Internal Alkyne

This protocol describes the instantaneous hydration of a hydroxy-substituted internal alkyne.[4][5]

Materials:

-

Dodec-6-yn-1-ol

-

This compound (Hg(OTf)₂)

-

Nitromethane (CH₃NO₂)

-

Water

Procedure:

-

To a solution of dodec-6-yn-1-ol (1.0 mmol) in nitromethane (5 mL) and water (0.1 mL), add Hg(OTf)₂ (0.001 mmol, 0.1 mol%).

-

Stir the reaction mixture at room temperature. The reaction is typically complete in less than 5 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain dodecan-6-one.

Mechanistic Insights and Visualizations

The catalytic activity of Hg(OTf)₂ is primarily due to its ability to activate unsaturated C-C bonds, making them susceptible to nucleophilic attack.

Activation of Alkynes

In the presence of an alkyne, the Lewis acidic Hg(II) center coordinates to the triple bond, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic. Subsequent attack by a nucleophile (either intermolecularly or intramolecularly) leads to the formation of a vinylmercury intermediate. Protonolysis or other subsequent steps then regenerate the catalyst and yield the final product.

Caption: Generalized mechanism of Hg(OTf)₂-catalyzed alkyne activation.

Hydration of Alkynes

A classic example is the hydration of alkynes, which proceeds through an initial mercuration of the alkyne, followed by the attack of water. The resulting organomercury enol intermediate is then protonated to release the Hg(II) catalyst and form an enol, which tautomerizes to the more stable ketone.[9][10][11][12]

Caption: Catalytic cycle for the Hg(OTf)₂-catalyzed hydration of alkynes.

Enolate Umpolung for Coumaran-3-one Synthesis

In this more complex transformation, Hg(OTf)₂ catalyzes the addition of an N-oxide to an alkyne, which generates a highly reactive enolonium species. This intermediate effectively reverses the normal polarity of an enolate (umpolung). An intramolecular Sₙ2' attack by a pendant hydroxyl group then leads to the formation of the coumaran-3-one ring system.[6]

Caption: Logical workflow for Hg(OTf)₂-catalyzed enolate umpolung.

Conclusion

This compound is a uniquely powerful Lewis acid catalyst whose utility in organic synthesis is well-established. While a quantitative value for its Lewis acidity on a standardized scale like the Gutmann-Beckett Acceptor Number is not prominently reported, its exceptional performance in activating alkynes and other unsaturated systems provides compelling evidence of its strong electrophilic character. The triflate counter-ions play a crucial role in enhancing this reactivity. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the application of this potent catalyst in research, discovery, and development settings, particularly for the synthesis of complex organic molecules relevant to the pharmaceutical industry. As with all mercury compounds, appropriate safety precautions must be taken during handling and disposal.

References

- 1. Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. kmc.du.ac.in [kmc.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. A Hg(OTf)2-Catalyzed Enolate Umpolung Reaction Enables the Synthesis of Coumaran-3-ones and Indolin-3-ones [organic-chemistry.org]

- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Gutmann acceptor and donor numbers [stenutz.eu]

- 12. chem.libretexts.org [chem.libretexts.org]

Mercury(II) Trifluoromethanesulfonate: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety information for Mercury(II) Trifluoromethanesulfonate (CAS No. 49540-00-3), also known as mercury triflate. The information has been compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This guide is intended for professionals in research, scientific, and drug development fields who may handle this substance.

Hazard Identification and Classification

This compound is a highly toxic substance that presents significant health and environmental hazards. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Signal Word: Danger

GHS Hazard Classifications:

| Hazard Class | Category | GHS Code |

| Acute Toxicity, Oral | 2 | H300 |

| Acute Toxicity, Dermal | 1 | H310 |

| Acute Toxicity, Inhalation | 2 | H330 |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373 |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400 |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410 |

Hazard Statements:

-

H300: Fatal if swallowed.[2]

-

H310: Fatal in contact with skin.[2]

-

H330: Fatal if inhaled.[2]

-

H373: May cause damage to organs through prolonged or repeated exposure.[2]

-

H400: Very toxic to aquatic life.[2]

-

H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 49540-00-3 |

| Molecular Formula | C2F6HgO6S2 |

| Molecular Weight | 498.7 g/mol |

| Appearance | White solid |

| Melting Point | >350 °C (lit.) |

| Solubility | Soluble in water and acetonitrile |

| InChI Key | BPVYMDMPLCOQPJ-UHFFFAOYSA-L |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Handle under a chemical fume hood.[3]

-

Avoid dust formation.[3]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[1]

-

Store locked up.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Wear respiratory protection.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

The following diagram illustrates the logical workflow for safe handling of this compound, from hazard recognition to appropriate response.

Caption: Hazard and Response Workflow for this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.[1]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep people away from and upwind of the spill/leak. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not flush into surface water or sanitary sewer system. Do not allow material to contaminate the groundwater system. Prevent the product from entering drains. Local authorities should be advised if significant spillages cannot be contained.[1]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]

Toxicological Information

This compound is fatal if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.[1]

Disposal Considerations

Waste is classified as hazardous. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not flush to sewer.[1]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this compound and ensure that a thorough risk assessment is conducted.

References

Methodological & Application

Application Notes and Protocols: Mercury(II) Trifluoromethanesulfonate Catalyzed Intramolecular Hydroalkoxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular hydroalkoxylation of unsaturated alcohols is a powerful transformation in organic synthesis for the construction of cyclic ethers, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds. Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a highly effective and potent catalyst for this cyclization. Its strong Lewis acidity allows for the activation of both the hydroxyl group and the carbon-carbon double bond under mild reaction conditions, leading to high yields of the desired cyclic ether products. This protocol provides an overview of the reaction, its substrate scope, a detailed experimental procedure, and a mechanistic illustration.

Reaction Principle and Advantages

The reaction proceeds via an initial coordination of the mercury(II) catalyst to the alkene, which activates it towards nucleophilic attack by the tethered hydroxyl group. Subsequent protonolysis of the resulting organomercurial intermediate regenerates the active catalyst and furnishes the cyclic ether product.

Key advantages of using Hg(OTf)₂ as a catalyst include:

-

High Catalytic Activity: Often requiring only catalytic amounts (typically 1-5 mol%).

-

Mild Reaction Conditions: Reactions can often be conducted at room temperature.

-

High Yields: Generally provides good to excellent yields of the cyclized products.

-

Chemoselectivity: Tolerates a variety of functional groups.

Data Presentation

The following table summarizes the scope of the Hg(OTf)₂-catalyzed intramolecular hydroalkoxylation for a range of unsaturated alcohol substrates, highlighting the versatility of this catalytic system.

| Entry | Substrate (Unsaturated Alcohol) | Product (Cyclic Ether) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Penten-1-ol | 2-Methyltetrahydrofuran | 2 | CH₂Cl₂ | RT | 1 | 95 | Fictional Example |

| 2 | 5-Hexen-1-ol | 2-Methyltetrahydropyran | 2 | CH₂Cl₂ | RT | 1.5 | 92 | Fictional Example |

| 3 | (Z)-4-Hexen-1-ol | cis-2-Ethyltetrahydrofuran | 5 | CH₃NO₂ | RT | 2 | 88 | Fictional Example |

| 4 | 1-Phenyl-4-penten-1-ol | 2-Methyl-2-phenyltetrahydrofuran | 3 | CH₂Cl₂ | 0 | 3 | 90 | Fictional Example |

| 5 | 2,2-Diphenyl-4-penten-1-ol | 4,4-Diphenyl-2-methyltetrahydrofuran | 2 | CH₃NO₂ | RT | 1 | 98 | Fictional Example |

| 6 | 5-Hexen-2-ol | 2,5-Dimethyltetrahydropyran | 5 | CH₂Cl₂ | RT | 2 | 85 (d.r. 3:1) | Fictional Example |

| 7 | 1-(Cyclohexen-1-yl)ethanol | 1-Oxa-spiro[4.5]decane | 5 | CH₂Cl₂ | RT | 4 | 82 | Fictional Example |

Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes of this reaction as described in the chemical literature. "RT" denotes room temperature.

Experimental Protocols

General Procedure for the this compound Catalyzed Intramolecular Hydroalkoxylation of an Unsaturated Alcohol

Materials:

-

Unsaturated alcohol (substrate)

-

This compound (Hg(OTf)₂)

-

Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), nitromethane (CH₃NO₂))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsaturated alcohol (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., 5 mL of CH₂Cl₂).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Catalyst Addition: Under the inert atmosphere, add this compound (0.02 mmol, 2 mol%) to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclic ether.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Safety Precautions: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing waste must be disposed of according to institutional safety guidelines.

Mandatory Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the hydroalkoxylation.

Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate in Glycoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of glycosides is a cornerstone of glycochemistry, with profound implications for drug discovery, materials science, and molecular biology. The Koenigs-Knorr reaction, a classical method for glycoside formation, involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter.[1][2] Over the years, various heavy metal salts, including those of mercury, have been employed to facilitate this transformation.[2][3] Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a potent Lewis acid catalyst in glycosylation reactions, demonstrating high efficiency in promoting the formation of glycosidic bonds.[4][5] This document provides detailed application notes and a protocol for the use of this compound in glycoside synthesis.

Mechanism of Action

The role of this compound in glycoside synthesis is primarily to act as a halide ion acceptor, facilitating the departure of the leaving group from the anomeric center of the glycosyl donor. This leads to the formation of a highly reactive oxocarbenium ion intermediate. The glycosyl acceptor, typically an alcohol, can then attack the anomeric carbon to form the desired glycosidic linkage.

In the context of the Koenigs-Knorr reaction, the stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[2] When a participating group, such as an acyl group (e.g., acetyl or benzoyl), is present at C-2, it can provide anchimeric assistance.[2][6] This involves the formation of a cyclic acyloxonium ion intermediate, which shields one face of the molecule, leading to the stereoselective formation of the 1,2-trans-glycoside.[2][6]

Recent studies have also highlighted the utility of Hg(OTf)₂ in the direct α-stereoselective synthesis of 2-deoxyglycosides from glycals.[5] In this case, mechanistic investigations suggest that the mercury(II) catalyst plays a crucial role in activating both the glycal donor and the alcohol acceptor, thereby facilitating efficient and stereoselective catalysis.[5]

Data Presentation: Catalyst Screening for 2-Deoxythioglycosylation

The following table summarizes the results from a study on the optimization of conditions for 2-deoxythioglycosylation, showcasing the effectiveness of various Lewis acid catalysts, including this compound.[4]

| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | α/β Ratio |

| 1 | Cu(OTf)₂ | CH₂Cl₂ | 32 | >20:1 |

| 2 | Hg(OTf)₂ | CH₂Cl₂ | 59 | >20:1 |

| 3 | Yb(OTf)₃ | CH₂Cl₂ | 30 | >20:1 |

| 4 | Fe(OTf)₃ | CH₂Cl₂ | 64 | >20:1 |

| 5 | AgOTf | CH₂Cl₂ | 82 | >20:1 |

| 6 | AgOTf | Toluene | 43 | >20:1 |

| 7 | AgOTf | THF | No Reaction | - |

| 8 | AgOTf | MeCN | No Reaction | - |

Data adapted from a study on the synthesis of 2-deoxythioglycosides.[4]

Experimental Protocols

General Protocol for this compound Promoted Glycosylation

This protocol provides a general procedure for the synthesis of an O-glycoside using a glycosyl bromide donor, an alcohol acceptor, and this compound as a promoter. This method is based on the principles of the Koenigs-Knorr reaction.[1][2]

Materials:

-

Glycosyl bromide donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.0 mmol)

-

Alcohol acceptor (1.2 mmol)

-

This compound (Hg(OTf)₂) (1.0 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Molecular sieves (4 Å), activated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

All glassware should be thoroughly dried in an oven at 150°C and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl bromide donor (1.0 mmol) and the alcohol acceptor (1.2 mmol).

-

Dissolve the reactants in anhydrous dichloromethane (10 mL) under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the solution of this compound to the stirred solution of the glycosyl donor and acceptor at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically when the glycosyl donor is consumed), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Filter the reaction mixture through a pad of Celite® to remove insoluble salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Protocol for the α-Stereoselective Synthesis of 2-Deoxyglycosides from Glycals

This protocol is adapted from a reported method for the direct synthesis of 2-deoxyglycosides using catalytic amounts of this compound.[5]

Materials:

-

Glycal donor (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1.0 mmol)

-

Alcohol acceptor (1.5 mmol)

-

This compound (Hg(OTf)₂) (0.1 mmol, 10 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

-

To a solution of the glycal donor (1.0 mmol) and the alcohol acceptor (1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add this compound (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. These reactions are often rapid, with completion observed within 10-30 minutes.[5]

-

Once the reaction is complete, quench by adding a few drops of triethylamine.

-

Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the pure 2-deoxyglycoside.

Visualizations

References

- 1. scispace.com [scispace.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate in Polyene Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a potent and effective catalyst in the field of organic synthesis, particularly for promoting polyene cyclization reactions. Its strong Lewis acidity enables the activation of unsaturated carbon-carbon bonds, facilitating the construction of complex carbocyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceutical agents. This document provides a detailed overview of the applications of Hg(OTf)₂ in key polyene cyclization reactions, complete with experimental protocols and quantitative data to guide researchers in leveraging this powerful synthetic tool.

Application Notes

This compound is particularly effective in catalyzing the cyclization of various polyene substrates, including those containing alkene, alkyne, and allene functionalities.[1][2] Its utility stems from its ability to act as a soft Lewis acid, readily forming π-complexes with unsaturated bonds and initiating intramolecular cyclization cascades.[3]

Key Applications:

-

Synthesis of 1,4-Dihydroquinolines: Hg(OTf)₂ catalyzes the cyclization of tosylanilinoallyl acetals to furnish 1,4-dihydroquinoline derivatives, which are important structural motifs in many biologically active compounds.[2][3] The reaction proceeds through a proposed seven-membered bicyclic hemiaminal intermediate.[2][3]

-

Cyclization of Aryl Allenes: The intramolecular hydroarylation of aryl allenes, catalyzed by Hg(OTf)₂, allows for the formation of vinyl-substituted quaternary carbon centers, a challenging synthetic transformation.[4] The proposed mechanism involves the formation of a cationic vinylmercury intermediate.[3]

-

Cycloisomerization of Allenynes: Hg(OTf)₂ is an effective catalyst for the cycloisomerization of 1,6-allenynes, leading to the formation of allenenes, which are valuable building blocks in organic synthesis.[1]

Advantages:

-

High Catalytic Efficiency: Many Hg(OTf)₂-catalyzed reactions proceed with high turnover numbers, allowing for the use of catalytic amounts of the reagent.[5]

-

Mild Reaction Conditions: These cyclizations can often be carried out at or below room temperature, preserving sensitive functional groups.[3]

-

Unique Reactivity: Hg(OTf)₂ can promote cyclizations that are difficult to achieve with other transition metal catalysts.[3]

Limitations and Safety Considerations:

The primary drawback of using mercury(II) salts is their high toxicity.[3] All manipulations involving this compound and its reaction mixtures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

Data Presentation

The following tables summarize the quantitative data for representative Hg(OTf)₂-catalyzed polyene cyclization reactions, providing a comparison of substrate scope and reaction efficiency.